molecular formula C4Cl2N2S B1602118 2,5-Dichlorothiazole-4-carbonitrile CAS No. 127426-26-0

2,5-Dichlorothiazole-4-carbonitrile

Cat. No. B1602118
M. Wt: 179.03 g/mol
InChI Key: XDJYKTMDZSUEEP-UHFFFAOYSA-N
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Description

2,5-Dichlorothiazole-4-carbonitrile is a chemical compound with the CAS Number: 127426-26-0 . It has a molecular weight of 179.03 and its IUPAC name is 2,5-dichloro-1,3-thiazole-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of 2,5-Dichlorothiazole-4-carbonitrile is represented by the linear formula C4Cl2N2S . The InChI code for this compound is 1S/C4Cl2N2S/c5-3-2 (1-7)8-4 (6)9-3 .


Physical And Chemical Properties Analysis

2,5-Dichlorothiazole-4-carbonitrile is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

2,5-Dichlorothiazole-4-carbonitrile is involved in various chemical reactions and synthesis processes. For instance, it reacts with aryl- and methylboronic acids to yield specific isothiazole derivatives through a regiospecific Suzuki coupling process (Christoforou, Koutentis, & Rees, 2003). This reaction has been optimized for base, phase transfer agent, and palladium catalyst use, demonstrating its potential in organic synthesis. Additionally, hydrodehalogenation of dihaloisothiazoles, involving compounds like 2,5-Dichlorothiazole-4-carbonitrile, results in the production of haloisothiazoles, further indicating its role in synthetic chemistry (Ioannidou & Koutentis, 2011).

Corrosion Inhibition

Studies have shown that certain derivatives of 2,5-Dichlorothiazole-4-carbonitrile, such as pyranopyrazole derivatives, can act as effective corrosion inhibitors for mild steel in acidic solutions. This application is significant in the field of materials science and engineering (Yadav, Gope, Kumari, & Yadav, 2016).

Molecular Structure and Spectroscopy

The compound and its derivatives have been subject to studies involving molecular structure and spectroscopy. For example, Density Functional Theory (DFT) and TD-DFT/PCM calculations have been used to analyze the structural parameters and spectroscopic properties of certain derivatives, shedding light on their potential biological and corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis of Heterocyclic Derivatives

2,5-Dichlorothiazole-4-carbonitrile is used in the synthesis of various heterocyclic compounds, indicating its versatility in organic chemistry. For example, it reacts with hydrazines to form pyrazoloquinolines, a process that could have implications in medicinal chemistry (Mekheimer, 1994).

Anticancer Potential

Derivatives of 2,5-Dichlorothiazole-4-carbonitrile have been synthesized and evaluated for their anticancer activities against various human tumor cell lines. Such studies highlight its potential use in the development of new anticancer agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).

Electronic Properties and Biological Activities

The electronic properties of 2,5-Dichlorothiazole-4-carbonitrile derivatives have been studied to explore their spectral properties and potential biological activities. Such research is crucial in understanding the fundamental properties of these compounds and their possible applications in biochemistry and pharmacology (2022).

Synthesis of Novel Compounds with Biological Activity

Further research on 2,5-Dichlorothiazole-4-carbonitrile derivatives has led to the synthesis of new compounds with significant biological activities, including antimicrobial and antitumor properties. This illustrates the compound's importance in the field of drug discovery and development (Taher & Helwa, 2012).

Safety And Hazards

The compound is labeled with the signal word 'Warning’ . Hazard statements associated with it include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2,5-dichloro-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N2S/c5-3-2(1-7)8-4(6)9-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYKTMDZSUEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561634
Record name 2,5-Dichloro-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorothiazole-4-carbonitrile

CAS RN

127426-26-0
Record name 2,5-Dichloro-4-thiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127426-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-1,3-thiazole-4-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID30561634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorothiazole-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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